1,2,4-Tris(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Tris(fluoromethyl)benzene is an organic compound characterized by the presence of three fluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4-Tris(fluoromethyl)benzene can be synthesized through selective lithiation followed by electrophilic substitution. For instance, the compound undergoes a hydrogen/metal exchange when treated with an ethereal solution of lithium 2,2,6,6-tetramethylpiperidide. Proton abstraction occurs from positions 5 and 6, and the ratios vary depending on the reaction conditions. Pure 5-iodo-1,2,4-tris(fluoromethyl)benzene can be obtained by fractional crystallization of the regioisomeric mixture and used to prepare 5-substituted derivatives by consecutive reaction with tert-butyllithium and an electrophile .
Industrial Production Methods: The industrial production of this compound involves generating a salifying reaction on 3,4-difluoroaniline and fluoboric acid, followed by a diazotization reaction with sodium nitrite to obtain fluoboric acid diazonium salt. This is then subjected to high-temperature cracking at 80-300°C to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Tris(fluoromethyl)benzene undergoes various chemical reactions, including:
Lithiation: Reacts with butyl-lithium in ether/hexane to form 2,4,6-tris(fluoromethyl)phenyl-lithium.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, such as the formation of 5-iodo-1,2,4-tris(fluoromethyl)benzene.
Common Reagents and Conditions:
Lithium 2,2,6,6-tetramethylpiperidide: Used for lithiation reactions.
tert-Butyllithium: Employed in electrophilic substitution reactions.
Major Products:
5-Iodo-1,2,4-tris(fluoromethyl)benzene: Obtained through fractional crystallization and subsequent reactions.
Wissenschaftliche Forschungsanwendungen
1,2,4-Tris(fluoromethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,4-tris(fluoromethyl)benzene involves its ability to undergo lithiation and electrophilic substitution reactions. The compound’s fluoromethyl groups play a crucial role in its reactivity, allowing it to form various derivatives through these reactions .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(fluoromethyl)benzene: Another trisubstituted benzene with similar reactivity but different substitution patterns.
1,2,4-Trifluorobenzene: A related compound with fluorine atoms instead of fluoromethyl groups.
Uniqueness: 1,2,4-Tris(fluoromethyl)benzene is unique due to its specific substitution pattern and the presence of three fluoromethyl groups, which impart distinct chemical properties and reactivity compared to other fluorinated benzenes .
Eigenschaften
CAS-Nummer |
921595-55-3 |
---|---|
Molekularformel |
C9H9F3 |
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
1,2,4-tris(fluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4-6H2 |
InChI-Schlüssel |
NIZUCTNNOQSEAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CF)CF)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.